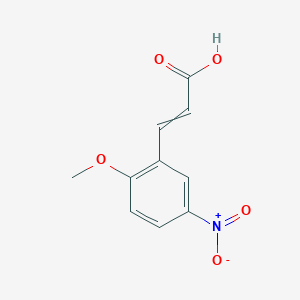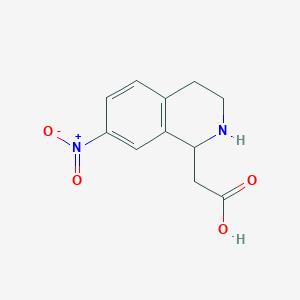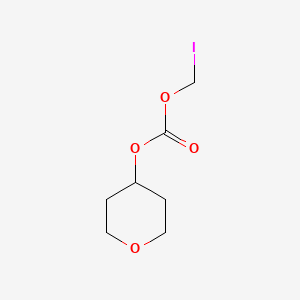
2-(8-Bromonaphthalen-1-yl)acetonitrile
Descripción general
Descripción
2-(8-Bromonaphthalen-1-yl)acetonitrile is an organic compound with the molecular formula C12H8BrN It is a derivative of naphthalene, where a bromine atom is substituted at the 8th position and an acetonitrile group is attached to the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-Bromonaphthalen-1-yl)acetonitrile typically involves the bromination of 2-naphthalenylacetonitrile. One common method includes the use of bromine in the presence of a catalyst such as iron (III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(8-Bromonaphthalen-1-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed:
Substitution: Formation of 8-substituted derivatives.
Reduction: Formation of 2-naphthalenylacetamide.
Oxidation: Formation of 2-naphthalenylacetic acid.
Aplicaciones Científicas De Investigación
2-(8-Bromonaphthalen-1-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(8-Bromonaphthalen-1-yl)acetonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group contribute to its reactivity and ability to form covalent bonds with biological molecules. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein structures .
Comparación Con Compuestos Similares
2-Naphthalenylacetonitrile: Lacks the bromine atom, resulting in different reactivity and applications.
8-Chloro-2-naphthalenylacetonitrile: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
2-Naphthol: A precursor for various derivatives, including 2-(8-Bromonaphthalen-1-yl)acetonitrile, with distinct properties and uses.
Uniqueness: this compound is unique due to the presence of both the bromine atom and nitrile group, which confer specific reactivity patterns and potential applications not shared by its analogs. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C12H8BrN |
|---|---|
Peso molecular |
246.10 g/mol |
Nombre IUPAC |
2-(8-bromonaphthalen-1-yl)acetonitrile |
InChI |
InChI=1S/C12H8BrN/c13-11-6-2-5-9-3-1-4-10(7-8-14)12(9)11/h1-6H,7H2 |
Clave InChI |
PEOJMXLRKOUZHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)CC#N)C(=CC=C2)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

acetic acid](/img/structure/B8300670.png)
![8-Amino-3-carboethoxy-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B8300674.png)







![Tert-butyl 2-(3-cyano-5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)acetate](/img/structure/B8300719.png)
![2-METHYLPYRAZOLO[1,5-A]PYRIDIN-3-AMINEHYDROCHLORIDE](/img/structure/B8300742.png)


